(E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one is an organic compound that features a conjugated system of double bonds, incorporating both furan and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one typically involves the condensation of 5-methylfuran-2-carbaldehyde with 1H-pyrrole-2-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the saturation of the double bonds.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Saturated hydrocarbons or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The conjugated system of double bonds allows for interactions with biological macromolecules, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-furyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one: Similar structure but lacks the methyl group on the furan ring.
(E)-3-(5-methylfuran-2-yl)-1-(1H-indol-2-yl)prop-2-en-1-one: Contains an indole ring instead of a pyrrole ring.
(E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-3-yl)prop-2-en-1-one: The position of the pyrrole ring is different.
Uniqueness
(E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one is unique due to the presence of both furan and pyrrole rings, which contribute to its distinct chemical and biological properties. The methyl group on the furan ring also adds to its uniqueness by influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-4-5-10(15-9)6-7-12(14)11-3-2-8-13-11/h2-8,13H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNWCLALQXXXPA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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